methyl (2E)-3-methoxy-2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-methoxy-2-methylprop-2-enoate is an organic compound with the chemical formula C6H10O3. It is a colorless liquid that is volatile at room temperature. This compound is known for its use as a chemical intermediate in various organic synthesis processes. It is soluble in alcohols and ketones but insoluble in water .
Preparation Methods
Methyl (2E)-3-methoxy-2-methylprop-2-enoate can be synthesized through the reaction of methanol and methyl acrylate. This reaction is typically carried out in the presence of an acidic catalyst at room temperature . Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Methyl (2E)-3-methoxy-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
Methyl (2E)-3-methoxy-2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of synthetic resins, coatings, adhesives, and flexible plastics
Mechanism of Action
The mechanism of action of methyl (2E)-3-methoxy-2-methylprop-2-enoate involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, where it forms covalent bonds with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Methyl (2E)-3-methoxy-2-methylprop-2-enoate can be compared with similar compounds such as:
Methyl acrylate: Similar in structure but lacks the methoxy group.
Ethyl (2E)-3-methoxy-2-methylprop-2-enoate: Similar but with an ethyl group instead of a methyl group.
Methyl (2E)-3-ethoxy-2-methylprop-2-enoate: Similar but with an ethoxy group instead of a methoxy group. These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups
Properties
CAS No. |
35588-82-0 |
---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.